REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1>ClCCl>[Br:1][C:8]1[CH:9]=[C:4]([F:3])[CH:5]=[CH:6][C:7]=1[OH:10]
|
Name
|
|
Quantity
|
15.3 mL
|
Type
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reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
At -20° C.
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Type
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DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |